5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
Description
5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline is a triazoloquinazoline derivative characterized by a fused [1,2,4]triazole and quinazoline core. Key structural features include:
- 5-position: A sulfanyl (-S-) group linked to a 4-bromobenzyl moiety, introducing steric bulk and electron-withdrawing effects via the bromine atom.
- 2-position: An ethyl substituent, enhancing lipophilicity.
- 8- and 9-positions: Methoxy (-OCH₃) groups, which may facilitate hydrogen bonding or dipole interactions.
Properties
IUPAC Name |
5-[(4-bromophenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2S/c1-4-18-23-19-14-9-16(26-2)17(27-3)10-15(14)22-20(25(19)24-18)28-11-12-5-7-13(21)8-6-12/h5-10H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITSRPRNWMXOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline is a synthetic compound belonging to the class of quinazoline derivatives. Its complex structure includes a bromophenyl group and a sulfanyl moiety, which may contribute to its biological activity. This article explores the compound's biological properties, particularly its anticancer potential and interactions with various biological targets.
- Molecular Formula : C20H19BrN4O2S
- Molecular Weight : 459.36 g/mol
- CAS Number : 1221715-21-4
- Purity : Typically >90% .
Anticancer Potential
Recent studies have demonstrated the cytotoxic effects of quinazoline derivatives against various cancer cell lines. The compound was evaluated alongside other derivatives for its ability to inhibit cell proliferation in vitro.
Key Findings from Studies :
- The compound exhibited moderate to good anticancer activity against human cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) with varying IC50 values.
- In a comparative study, derivatives of quinazoline showed significant cytotoxicity against HCT-116 with an IC50 value of approximately 10.72 μM after 48 hours of exposure, indicating promising anticancer properties .
| Compound | Cell Line | IC50 (μM) at 48h | IC50 (μM) at 72h |
|---|---|---|---|
| This compound | HCT-116 | TBD | TBD |
| Compound A | HCT-116 | 4.47 | 7.55 |
| Compound B | PC3 | 17.7 | TBD |
Note: TBD indicates that specific values for the compound were not provided in the studies reviewed.
The biological activity of quinazoline derivatives is often attributed to their ability to interact with various molecular targets:
- Kinase Inhibition : Some studies have explored the inhibition of human kinases by quinazoline derivatives. Although specific data for this compound is limited, related compounds have shown significant inhibitory effects on kinases like EGFR and VEGFR-2 .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells, as evidenced by the reduction in cell viability observed in several studies.
Case Studies
- Cytotoxic Evaluation of Quinazoline Derivatives :
- Structure-Activity Relationship (SAR) :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
*Estimated formula based on structural analogy. †Calculated from estimated formula.
Structural and Electronic Effects
- Halogen Substituents: Bromine (Target Compound): Larger atomic radius and polarizability compared to Cl or F, enhancing hydrophobic interactions and halogen bonding in biological targets. Its electron-withdrawing nature reduces electron density in the benzyl ring . Fluorine (): Strong electron-withdrawing effect due to high electronegativity; minimal steric bulk, favoring interactions with polar protein pockets.
- Alkyl and Aryl Groups: tert-Butyl (): Introduces significant steric bulk and lipophilicity, which may hinder membrane permeability but improve binding to hydrophobic pockets . Ethyl vs. Methyl (Target vs.
Methoxy Positioning :
Spectral and Physicochemical Properties
While spectral data for the target compound are unavailable, inferences can be drawn from analogs:
- IR Spectroscopy : Bromine-related vibrations (~500–600 cm⁻¹) and sulfanyl S–C stretching (~700 cm⁻¹) would distinguish the target from tert-butyl (C–H bending ~1380 cm⁻¹) or methoxy analogs (C–O stretching ~1250 cm⁻¹) .
- NMR : The 4-bromobenzyl group would show aromatic protons as a multiplet at δ ~7.0–7.5 ppm, with deshielding due to Br’s inductive effect. Methoxy protons typically resonate at δ ~3.8–4.0 ppm .
- Solubility : Bromine’s moderate lipophilicity and methoxy’s polarity likely confer balanced solubility, unlike the highly lipophilic tert-butyl analog .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with a triazoloquinazoline core. A common approach includes:
- Cyclocondensation : Reacting hydrazine derivatives with substituted benzaldehydes or ketones under reflux in ethanol with glacial acetic acid as a catalyst .
- Functionalization : Introducing the 4-bromophenylmethylsulfanyl group via nucleophilic substitution or thiol-ene reactions, leveraging the reactivity of the sulfanyl (-S-) moiety .
- Purification : Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization from ethanol is used to isolate intermediates and final products .
Characterization : - 1H/13C NMR confirms substituent positions and regiochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the quinazoline core) .
- LC-MS validates molecular weight (e.g., m/z ~500–550 for the parent ion) .
- Elemental analysis ensures stoichiometric accuracy (e.g., C, H, N within ±0.3% of theoretical values) .
Basic: What spectroscopic techniques are critical for structural elucidation, and what key data should researchers prioritize?
Key techniques include:
- NMR Spectroscopy :
- 1H NMR identifies proton environments (e.g., ethyl group triplet at δ 1.2–1.4 ppm, methoxy singlets at δ 3.8–4.0 ppm) .
- 13C NMR distinguishes carbonyl carbons (δ 160–170 ppm) and aromatic carbons (δ 110–150 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C-S stretch at ~600–700 cm⁻¹, C=O at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., planarity of the triazoloquinazoline core and dihedral angles of substituents) .
Priority Data : - Purity : Verify via HPLC (>95% purity for biological assays).
- Stereochemical consistency : Compare experimental NMR shifts with computational predictions (e.g., DFT) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?
- Catalyst Screening : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for sulfanyl group introduction, enhancing nucleophilicity .
- Temperature Control : Lower reaction temperatures (0–5°C) during sensitive steps (e.g., boronic acid couplings) to reduce side products .
- Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., oxidation with H₂O₂) to improve safety and reproducibility .
Advanced: What computational methods are used to predict biological targets, and how do structural features influence binding?
- Molecular Docking :
- Use software like AutoDock Vina to model interactions with kinases or GPCRs, focusing on the sulfanyl group’s role in hydrogen bonding .
- Validate docking poses with MD simulations (e.g., 100 ns trajectories to assess binding stability) .
- QSAR Studies :
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference) .
- Metabolic Stability Testing :
- Evaluate cytochrome P450 interactions (e.g., CYP3A4) to identify false negatives from rapid degradation .
- Structural Confirmation :
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Core Modifications :
- Replace the triazoloquinazoline core with pyrazolo[1,5-a]quinazolines to assess scaffold-specific activity .
- Substituent Variation :
- Biological Profiling :
- Screen analogs against diverse targets (e.g., topoisomerase II, EGFR) to identify polypharmacological potential .
Basic: What are the documented biological activities of this compound, and what assays are recommended for validation?
- Anticancer Activity :
- Antimicrobial Potential :
- Assays : Broth microdilution (MIC) for bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Mechanism : Disruption of membrane integrity via lipophilic substituents (e.g., dimethoxy groups) .
Advanced: How can researchers address challenges in solubility and bioavailability during preclinical studies?
- Formulation Strategies :
- Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance aqueous solubility .
- Prodrug Design :
- Introduce hydrolyzable esters at the ethyl group to improve intestinal absorption .
- Pharmacokinetic Profiling :
- Conduct in vivo studies (e.g., rat models) to measure Cmax and t½, adjusting dosing regimens for optimal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
